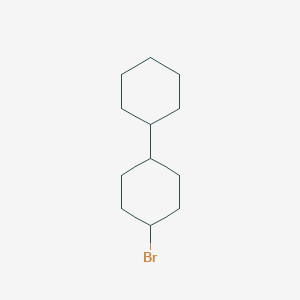
4-Bromo-bicyclohexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-bicyclohexyl is an organic compound that belongs to the class of cycloalkanes It consists of a bicyclohexyl structure with a bromine atom attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-bicyclohexyl can be synthesized through several methods. One common approach involves the bromination of bicyclohexyl using bromine or a bromine-containing reagent. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the bicyclohexyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-bicyclohexyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Elimination: Strong bases like sodium ethoxide can induce elimination reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted bicyclohexyl derivatives can be formed.
Elimination Products: Alkenes are typically formed as major products in elimination reactions.
Oxidation Products: Oxidation can yield ketones or carboxylic acids, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-bicyclohexyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into potential pharmaceutical applications, including drug development, is ongoing.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-bicyclohexyl involves its interaction with various molecular targets. The bromine atom can participate in electrophilic or nucleophilic reactions, depending on the conditions. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their chemical structure and properties.
Vergleich Mit ähnlichen Verbindungen
Bromocyclohexane: Similar in structure but with a single cyclohexyl ring.
1-Bromo-4-tert-butylcyclohexane: Another brominated cyclohexane derivative with different substituents.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with a different core structure but containing a bromine atom.
Uniqueness: 4-Bromo-bicyclohexyl is unique due to its bicyclohexyl structure, which imparts distinct chemical properties and reactivity compared to other brominated cycloalkanes. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
IUPAC Name |
1-bromo-4-cyclohexylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCLWMDZBZXQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
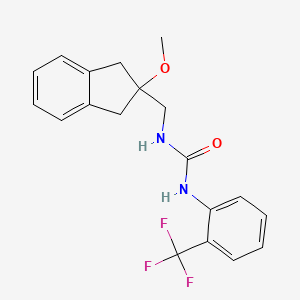
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2662553.png)
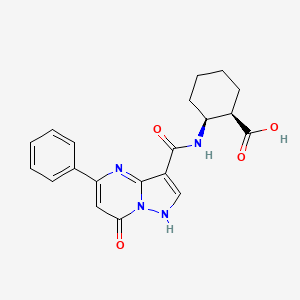
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2662555.png)
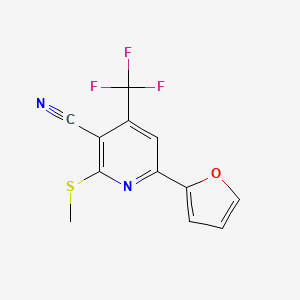
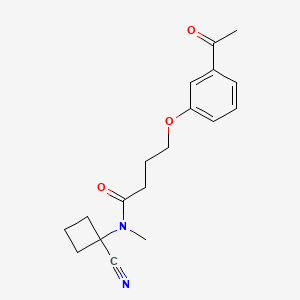

![N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2662564.png)
![2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2662565.png)
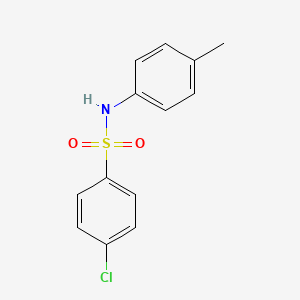
![2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol](/img/structure/B2662568.png)
![3-[1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2662569.png)
![3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2662570.png)

